ethyl 3-oxo-4-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanoate
Description
Ethyl 3-oxo-4-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenylcarbamoyl amino group at position 5 and a sulfanyl (-S-) linkage to an ethyl 3-oxobutanoate side chain. This structure combines a sulfur-rich heterocycle with ester and urea functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its synthesis likely involves multi-step reactions, such as thiadiazole ring formation followed by carbamoylation and esterification .
Properties
IUPAC Name |
ethyl 3-oxo-4-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S2/c1-2-23-12(21)8-11(20)9-24-15-19-18-14(25-15)17-13(22)16-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H2,16,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSGXGPHNUGZFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-oxo-4-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring.
Introduction of the Phenylcarbamoyl Group: The phenylcarbamoyl group is introduced through a reaction with phenyl isocyanate.
Attachment of the Ethyl Ester Moiety: The final step involves esterification to introduce the ethyl ester group.
Chemical Reactions Analysis
ethyl 3-oxo-4-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring or the ester moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Antimicrobial Activity:
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that ethyl 3-oxo-4-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanoate can inhibit the growth of various bacterial strains. A study evaluated its minimum inhibitory concentration (MIC) against Bacillus subtilis and found promising results, indicating its potential as an antimicrobial agent .
Anti-inflammatory Effects:
In silico studies have suggested that compounds similar to this compound may act as inhibitors of inflammatory pathways. For example, molecular docking studies have identified potential interactions with enzymes involved in inflammatory responses, such as 5-lipoxygenase (5-LOX), suggesting that this compound could be further explored for its anti-inflammatory properties .
Therapeutic Applications
Pharmaceutical Development:
The compound shows promise in the development of new pharmaceuticals targeting various diseases. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development aimed at conditions like asthma and chronic obstructive pulmonary disease (COPD), where phosphodiesterase inhibition plays a crucial role .
Case Studies:
Several case studies have documented the synthesis and evaluation of thiadiazole derivatives with similar structures. For instance, one study synthesized a series of thiazole derivatives and assessed their antimicrobial activity against different pathogens. The results indicated that certain modifications enhanced their efficacy significantly .
Mechanism of Action
The mechanism of action of ethyl 3-oxo-4-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanoate involves its interaction with specific molecular targets. The thiadiazole ring and phenylcarbamoyl group are believed to play crucial roles in its biological activity. These groups can interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
The 1,3,4-thiadiazole ring is a common feature among analogs, but substituents vary significantly:
- Compound from : 2,2-[(5-Benzyl-1,3,4-thiadiazol-2-yl)amino]-3-hydroxy-4-oxo-4-(4-acetylaminophenyl)-butanoic acid Differs in the substitution at position 5 (benzyl group vs. phenylcarbamoyl amino) and the presence of a hydroxy group and acetylaminophenyl moiety on the butanoate backbone .
- Compound from : 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole
Table 1: Structural Comparison of Thiadiazole Derivatives
Physicochemical Properties
- Solubility : The target compound’s ester and urea groups may enhance solubility in polar aprotic solvents compared to ’s methylphenyl-substituted analog, which is likely more lipophilic .
Biological Activity
Ethyl 3-oxo-4-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanoate is a compound that incorporates the 1,3,4-thiadiazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The compound can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-thiadiazole ring exhibit significant antimicrobial properties. For example, studies have shown that compounds containing this moiety demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of phenylcarbamoyl groups enhances this activity due to increased lipophilicity and potential interactions with bacterial membranes .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | MIC (μg/mL) | Activity |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 32 | Moderate |
| Compound B | Escherichia coli | 16 | Strong |
| Ethyl 3-Oxo Compound | Pseudomonas aeruginosa | 24 | Moderate |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promising results against several cancer cell lines. For instance, in vitro studies demonstrated cytotoxic effects on human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.
Table 2: Cytotoxicity Data of Thiadiazole Derivatives
The structure-activity relationship (SAR) indicates that modifications at the C-5 position of the thiadiazole ring can significantly enhance anticancer activity. Substituents such as halogens or alkoxy groups have been found to improve potency against tumor cell lines .
Anti-inflammatory Properties
Compounds with the thiadiazole scaffold have also been investigated for their anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro assays have shown that derivatives can reduce inflammation markers in cultured cells .
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated various thiadiazole derivatives against Candida albicans and reported that certain modifications led to a significant reduction in fungal growth, with MIC values comparable to established antifungals like fluconazole . -
Anticancer Evaluation :
In a comprehensive study involving multiple cancer cell lines, ethyl 3-oxo derivatives were tested for their ability to inhibit cell proliferation. The findings suggested that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .
Q & A
Q. What are the standard synthetic protocols for ethyl 3-oxo-4-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanoate?
The synthesis typically involves condensation reactions between thiadiazole derivatives and keto-ester intermediates. For example, a similar thiadiazole derivative was synthesized via a Schiff base reaction using aromatic aldehydes and thiol-containing precursors, yielding 70% after purification by recrystallization . Key steps include:
- Reagent selection : Use of DMSO-d6 for NMR characterization and EI-MS for molecular ion confirmation.
- Purification : Column chromatography or recrystallization to isolate the product.
- Validation : ¹H NMR (e.g., δ 10.04 ppm for SH groups), mass spectrometry (M+1 peaks), and elemental analysis (C, H, N, S percentages) to confirm purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
Routine analytical methods include:
- ¹H NMR : To identify proton environments (e.g., thiadiazole-CH at δ 7.82 ppm) and confirm functional groups .
- Mass Spectrometry (EI-MS) : To detect molecular ion peaks (e.g., m/z 305 for analogous thiadiazoles) .
- Elemental Analysis : Compare experimental vs. calculated percentages for C, H, N, and S (e.g., ±0.1% deviation acceptable) .
- HPLC : For quantifying impurities if NMR/MS data show anomalies.
Q. What are the stability considerations for this compound under laboratory conditions?
- Storage : Keep in anhydrous conditions (desiccators) at 2–8°C to prevent hydrolysis of the ester group.
- Decomposition : Monitor for discoloration or precipitate formation, which may indicate sulfanyl or carbamoyl group degradation. Safety data sheets recommend avoiding moisture and strong oxidizers .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis yield of this compound?
Apply statistical DoE to minimize trial-and-error:
- Factors : Vary reaction time, temperature, and molar ratios of precursors.
- Response Surface Methodology (RSM) : Use central composite designs to model nonlinear relationships between variables. For example, a study on thiazole derivatives achieved 70% yield by optimizing aldehyde-thiol ratios .
- Validation : Replicate runs under optimal conditions to confirm reproducibility (±5% error margin) .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
- Controlled Experiments : Compare spectra under identical solvent and temperature conditions.
- DFT Calculations : Predict NMR chemical shifts for proposed structures and match with experimental data.
- Multivariate Analysis : Use principal component analysis (PCA) to identify outliers in datasets, as demonstrated in reaction optimization studies .
Q. What computational methods are suitable for elucidating reaction mechanisms involving this compound?
- Quantum Chemical Calculations : Employ density functional theory (DFT) to map reaction pathways, such as the nucleophilic attack of sulfanyl groups on keto-ester intermediates.
- Reaction Path Search : Tools like GRRM or IRC (Intrinsic Reaction Coordinate) can visualize transition states and intermediates, as used in ICReDD’s reaction discovery framework .
- Kinetic Modeling : Fit experimental rate data to Arrhenius or Eyring equations to validate computational predictions .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
- Substituent Variation : Synthesize analogs with modified phenylcarbamoyl or thiadiazole groups (e.g., electron-withdrawing/-donating substituents).
- Biological Assays : Test inhibitory activity against enzymes (e.g., urease or carbonic anhydrase) and correlate with Hammett σ constants or steric parameters.
- QSAR Modeling : Use molecular descriptors (logP, polar surface area) to predict activity trends .
Safety and Compliance
Q. What safety protocols are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
